S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine
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Overview
Description
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine: is a biochemical compound with the molecular formula C21H24N2O7S and a molecular weight of 448.49 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine involves multiple steps, including the protection of functional groups, nitration, and coupling reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Researchers use this compound to develop and test new therapeutic agents.
Biological Studies: It is used to investigate cellular processes and molecular mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine involves its interaction with specific molecular targets and pathways. The nitro group and benzyloxy group play crucial roles in its biochemical activity. The compound can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester
- S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine
Uniqueness
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine is unique due to its specific functional groups, which confer distinct biochemical properties. The presence of the nitro group and benzyloxy group allows for specific interactions with molecular targets, making it valuable for research applications .
Properties
Molecular Formula |
C21H24N2O7S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C21H24N2O7S/c1-21(2,3)30-20(26)22-16(19(24)25)13-31-18-11-15(23(27)28)9-10-17(18)29-12-14-7-5-4-6-8-14/h4-11,16H,12-13H2,1-3H3,(H,22,26)(H,24,25) |
InChI Key |
PUQLBTSFUMUQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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